REACTION_CXSMILES
|
[C:1]([C:3]1[CH:27]=[C:26]([CH3:28])[C:6]([O:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][N:11]=[C:10]([NH:17][C:18]3[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=3)[N:9]=2)=[C:5]([CH3:29])[CH:4]=1)#[N:2]>O1CCCC1.[Pd]>[NH2:14][C:13]1[C:8]([O:7][C:6]2[C:26]([CH3:28])=[CH:27][C:3]([C:1]#[N:2])=[CH:4][C:5]=2[CH3:29])=[N:9][C:10]([NH:17][C:18]2[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=2)=[N:11][CH:12]=1
|
Name
|
|
Quantity
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0.0005 mol
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Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(OC2=NC(=NC=C2[N+](=O)[O-])NC2=CC=C(C#N)C=C2)C(=C1)C)C
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After uptake of H2 (3 equiv; 0.0015 mol), the catalyst was filtered off
|
Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated by rotary evaporation
|
Type
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CUSTOM
|
Details
|
dried in vacuo over 16 hours at 40° C.
|
Duration
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16 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=NC1)NC1=CC=C(C#N)C=C1)OC1=C(C=C(C=C1C)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |